molecular formula C12H8ClNOS B133447 8-Chloro-10H-phenothiazin-3-ol CAS No. 2002-32-6

8-Chloro-10H-phenothiazin-3-ol

Cat. No. B133447
CAS RN: 2002-32-6
M. Wt: 249.72 g/mol
InChI Key: CIAFBHJSFCQEBJ-UHFFFAOYSA-N
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Description

8-Chloro-10H-phenothiazin-3-ol is a chemical compound with the molecular formula C12H8ClNOS . It is a derivative of phenothiazine, a class of compounds that have a wide range of applications in medicine and industry .


Molecular Structure Analysis

The molecular structure of 8-Chloro-10H-phenothiazin-3-ol consists of a three-ring system with alternating single and double bonds, which is characteristic of phenothiazines. The molecule has a chlorine atom attached to one of the carbon atoms in the outer ring and a hydroxyl group attached to another carbon atom in the same ring .

Scientific Research Applications

Photovoltaic Applications

8-Chloro-10H-phenothiazin-3-ol, as a derivative of phenothiazine, shows promise in photovoltaic applications. A study by Buene, Hagfeldt, and Hoff (2019) explored phenothiazine sensitizers for dye-sensitized solar cells, noting the potential of the 3,8 geometry, to which 8-Chloro-10H-phenothiazin-3-ol is related, in enhancing photovoltaic performance (Buene, Hagfeldt, & Hoff, 2019).

Photocatalytic Hydrogen Production

Tiwari, Mondal, and Pal (2015) reported on the photocatalytic hydrogen production using thiophenothiazine-based dyes, including derivatives similar to 8-Chloro-10H-phenothiazin-3-ol. These sensitizers exhibited high hydrogen production efficiency from water splitting under neutral conditions (Tiwari, Mondal, & Pal, 2015).

Anticancer Properties

Research by Ahmed et al. (2018) demonstrated that phenothiazine derivatives, like 8-Chloro-10H-phenothiazin-3-ol, possess significant anticancer properties, particularly against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Antimicrobial Applications

The study by Ayuk, Eze, Njokunwogbu, and Aronimo (2018) focused on the synthesis of linear phenothiazine azo-dye compounds, showing the antimicrobial potential of phenothiazine derivatives against certain microorganisms, suggesting a similar potential for 8-Chloro-10H-phenothiazin-3-ol (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).

Semiconductor Properties

The research by Gutmann and Netschey (1961) on chlorpromazine, a phenothiazine derivative, highlights the interesting electrical properties of such compounds, including semiconductivity, which could be relevant for 8-Chloro-10H-phenothiazin-3-ol (Gutmann & Netschey, 1961).

properties

IUPAC Name

8-chloro-10H-phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-7-1-4-11-10(5-7)14-9-3-2-8(15)6-12(9)16-11/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAFBHJSFCQEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347246
Record name 8-Chloro-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-10H-phenothiazin-3-ol

CAS RN

2002-32-6
Record name 2-Chloro-7-hydroxyphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-7-HYDROXYPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQC1JTJ7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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